Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-

Polymer Synthesis PEKK Copolymers Crystallinity

Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-, commonly referred to as 1,3-bis(4-phenoxybenzoyl)benzene or m-EKKE, is an aromatic bis-ketone monomer (C32H22O4, MW 470.5 g/mol) with a distinctive 1,3-disubstituted (meta) central phenyl core. It serves as a critical electrophilic monomer in the synthesis of poly(aryl ether ketone ketone) (PEKK) copolymers, where its meta-substitution pattern imparts specific thermal, mechanical, and solubility characteristics that are fundamentally distinct from its para-substituted isomer, p-EKKE (1,4-bis(4-phenoxybenzoyl)benzene).

Molecular Formula C32H22O4
Molecular Weight 470.5 g/mol
CAS No. 40912-23-0
Cat. No. B3052390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
CAS40912-23-0
Molecular FormulaC32H22O4
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
InChIInChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H
InChIKeyGRKPTIWJWCQZBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- (CAS 40912-23-0): A Strategic Meta-Substituted Building Block for High-Performance Poly(ether ketone)s


Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-, commonly referred to as 1,3-bis(4-phenoxybenzoyl)benzene or m-EKKE, is an aromatic bis-ketone monomer (C32H22O4, MW 470.5 g/mol) with a distinctive 1,3-disubstituted (meta) central phenyl core [1]. It serves as a critical electrophilic monomer in the synthesis of poly(aryl ether ketone ketone) (PEKK) copolymers, where its meta-substitution pattern imparts specific thermal, mechanical, and solubility characteristics that are fundamentally distinct from its para-substituted isomer, p-EKKE (1,4-bis(4-phenoxybenzoyl)benzene) [2]. This compound is primarily utilized as a research monomer and specialty intermediate for developing advanced engineering thermoplastics with tailored properties, making its unique regiochemistry a key driver for scientific and industrial procurement decisions [3].

Why CAS 40912-23-0 (m-EKKE) Cannot Be Replaced by Its 1,4-Phenylene Isomer in PEKK Formulation


Substituting the 1,3-phenylene isomer (m-EKKE) with the structurally similar 1,4-phenylene isomer (p-EKKE) in polycondensation reactions results in polymers with fundamentally different thermal, crystalline, and morphological properties. This is due to the backbone kink introduced by the 1,3-linkage, which disrupts chain packing and alters the segmental dynamics of the resulting PEKK copolymer [1]. In contrast, the linear, rod-like geometry of the 1,4-isomer promotes dense packing and higher crystallinity. Consequently, m-EKKE is not a generic, interchangeable monomer; its specific regiochemistry is purposefully selected to tune the melting temperature (Tm), glass transition temperature (Tg), and processability of the final polymer. Procurement decisions must therefore be driven by the precise polymer architecture required for a given application, as detailed in the quantitative comparisons below [2].

Quantitative Differentiation of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- (m-EKKE) for Scientific Selection


m-EKKE vs. p-EKKE: The Regioisomeric Switch Governing PEKK Crystallinity and Morphology

Polymers derived from m-EKKE (the 1,3-isomer) exhibit drastically different crystallization behavior compared to those from p-EKKE (the 1,4-isomer). The meta-substitution introduces a 'kink' in the polymer backbone, which impedes efficient chain packing and reduces overall crystallinity. A comprehensive study of PEKK copolymers demonstrated that increasing the molar ratio of the 1,3-substituted unit (derived from m-EKKE) in the main chain systematically lowers the melt temperature (Tm) and glass transition temperature (Tg) of the resulting copolymer [1]. Notably, a polymer composed solely of m-EKKE-derived units (i-PEKK) is so difficult to crystallize that it transitions to an amorphous state upon melt cooling and exhibits a needle-like crystal morphology belonging to a triclinic crystal system. In stark contrast, p-EKKE-derived polymers (p-PEKK) form more perfect, orthorhombic crystals, as confirmed by Wide-Angle X-ray Diffraction (WAXD) [2].

Polymer Synthesis PEKK Copolymers Crystallinity Regiochemistry

Tailoring PEKK Thermal Transitions: Quantifying the Impact of m-EKKE Content on Tm and Tg

The substitution pattern of the monomeric building block has a direct and quantifiable impact on the key thermal transitions of the resulting PEKK copolymer. Studies on PEKK copolymers synthesized with varying ratios of p-EKKE and m-EKKE monomers reveal a clear trend: as the proportion of the 1,3-substituted monomer (m-EKKE) in the polymer backbone increases, both the melting temperature (Tm) and the glass transition temperature (Tg) decrease significantly compared to the all-para (p-EKKE-derived) PEKK. This is attributed to the disruption of chain symmetry and intermolecular interactions by the meta-phenylene linkage [1]. While the exact numeric values depend on the specific copolymer composition and synthesis route, the directional trend is robust and documented: increasing m-EKKE content systematically lowers Tm and Tg, thereby expanding the processing window and altering the high-temperature performance envelope of the material [2].

Polymer Thermal Properties DSC Analysis Structure-Property Relationship Copolymer Design

Thermo-Oxidative Stability of PEKK Copolymers: Meta vs. Para Substitution

While the meta-substitution (m-EKKE) profoundly affects crystallinity and thermal transitions, its influence on the ultimate thermo-oxidative stability of PEKK copolymers is surprisingly minimal. Thermogravimetric analysis (TGA) of PEKK copolymers with varying amounts of 1,3- and 1,4-substituted units shows that all compositions exhibit excellent thermal stability, remaining stable above 530°C, with the decomposition temperature only slightly affected by the ratio of meta- to para-phenylene linkages in the main chain [1]. This indicates that m-EKKE can be used to tailor processability and crystallinity without significantly compromising the outstanding high-temperature stability characteristic of the poly(aryl ether ketone) family. This is further supported by studies on related polycondensation polymers where char yields for polymers incorporating the 1,3-bis(4-phenoxybenzoyl)benzene moiety were close to 80% at 1000°C under nitrogen [2].

Thermal Stability TGA Analysis High-Temperature Performance Polymer Degradation

Recommended Application Scenarios for Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- (m-EKKE) in Polymer Science


Copolymerization for Tailored PEKK Thermal and Crystalline Properties

This compound is the definitive monomer for synthesizing PEKK copolymers with reduced crystallinity and a broader processing window. Researchers use m-EKKE in copolymerizations with p-EKKE and terephthaloyl chloride (TPC) or isophthaloyl chloride (IPC) to systematically study and optimize the resulting polymer's Tm, Tg, and crystallization kinetics for specific melt-processing techniques like injection molding or additive manufacturing [1] [2].

Synthesis of Amorphous or Low-Crystallinity High-Performance Thermoplastics

By selecting m-EKKE as the primary monomer, scientists can synthesize i-PEKK, a polymer that is difficult to crystallize and remains in an amorphous state upon cooling from the melt. This amorphous character translates to properties like optical transparency and improved ductility, which are unattainable with the highly crystalline p-EKKE-based PEKKs. This makes m-EKKE essential for developing PAEK materials for applications such as transparent coatings or films where clarity and flexibility are paramount [3].

Academic and Industrial Research on Structure-Property Relationships in PAEKs

m-EKKE is an indispensable tool for fundamental research into the structure-property relationships of poly(aryl ether ketone)s. Its well-defined 1,3-substitution pattern serves as a molecular 'knob' for deconvoluting the effects of backbone regioisomerism on chain packing, morphology, and thermal behavior. Industrial R&D laboratories rely on m-EKKE to develop and fine-tune proprietary PEKK grades with a specific balance of properties to meet demanding aerospace, oil & gas, or electronics industry specifications [2].

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